molecular formula C12H13NO3S B1600656 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione CAS No. 98184-57-7

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Cat. No.: B1600656
CAS No.: 98184-57-7
M. Wt: 251.3 g/mol
InChI Key: QJITYADDXCAAHQ-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline-1,3-dione core structure with a 3-(methylsulfinyl)propyl substituent. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent such as toluene. The reaction mixture is refluxed for an extended period, often around 24 hours, to ensure complete reaction . Thin layer chromatography (TLC) is used to monitor the reaction progress and confirm its completion .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its methylsulfinyl group contributes to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-(3-methylsulfinylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-17(16)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJITYADDXCAAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541363
Record name 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98184-57-7
Record name 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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